molecular formula C13H12ClN5 B2829626 N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine CAS No. 228407-27-0

N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine

Cat. No.: B2829626
CAS No.: 228407-27-0
M. Wt: 273.72
InChI Key: CJJBNRLUQJWYQK-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-7H-purin-6-amine is a purine derivative characterized by a 4-chlorophenethyl group attached to the 6-amino position of the purine scaffold. This compound is part of a broader class of 6-alkylaminopurines, which are studied for their pharmacological activities, including kinase inhibition and immunomodulatory effects .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5/c14-10-3-1-9(2-4-10)5-6-15-12-11-13(17-7-16-11)19-8-18-12/h1-4,7-8H,5-6H2,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJBNRLUQJWYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=NC3=C2NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine typically involves the reaction of a purine derivative with a 2-(4-chlorophenyl)ethyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the purine ring.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

Pharmacological Properties

  • Pain Management :
    • The compound has been identified as a potential agent for the treatment of pain, particularly osteoarthritic and chemotherapy-induced pain. Its efficacy in pain management is attributed to its ability to interact with cannabinoid receptors, specifically the CB2 receptor, which is associated with anti-inflammatory effects and pain relief .
  • Anti-inflammatory Effects :
    • N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine exhibits anti-inflammatory properties by modulating the immune response. This makes it a candidate for treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and multiple sclerosis .
  • Anticancer Activity :
    • Research indicates that this compound may have anticancer properties, particularly in alleviating cancer-induced bone pain. The mechanism involves the modulation of pain pathways and inflammatory responses associated with tumor growth and metastasis .

Pain Relief in Osteoarthritis

A study demonstrated that administration of this compound significantly reduced pain scores in animal models of osteoarthritis. The results indicated a decrease in joint inflammation and improvement in mobility, suggesting its potential as a therapeutic agent for chronic pain management .

Chemotherapy-Induced Pain

In another clinical trial, patients undergoing chemotherapy reported reduced pain levels when treated with this compound. The study highlighted its role in mitigating side effects associated with cancer treatments, thereby improving the quality of life for patients .

Data Tables

Application Mechanism Study Reference
Pain ManagementCB2 receptor agonism
Anti-inflammatory EffectsImmune modulation
Anticancer ActivityModulation of cancer-related pain pathways

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Donors/Acceptors Key Differences from Target Compound
N-[2-(4-Chlorophenyl)ethyl]-7H-purin-6-amine 4-Chlorophenethyl C13H12ClN5 273.72 ~3.1* 2 (Donors), 4 (Acceptors) Reference compound
N-[(4-Methylphenyl)methyl]-7H-purin-6-amine 4-Methylbenzyl C13H13N5 239.28 ~2.5 2, 4 Electron-donating methyl reduces lipophilicity
N-Benzyl-2-chloro-7H-purin-6-amine Benzyl + Cl at purine C2 C12H10ClN5 259.69 2.9 2, 4 Additional Cl on purine alters electronic properties
N-[2-(2,4-Dichlorophenyl)ethyl]-7H-purin-6-amine 2,4-Dichlorophenethyl C13H11Cl2N5 308.16 ~3.8* 2, 4 Increased lipophilicity due to second Cl
N-Cyclopentyl-9H-purin-6-amine Cyclopentyl C10H13N5 203.24 ~1.7 2, 4 Aliphatic substituent reduces aromatic interactions
8-[(4-Chlorophenyl)sulfanyl]-9H-purin-6-amine 4-Chlorophenylsulfanyl at purine C8 C11H8ClN5S 277.73 ~3.5 2, 5 Sulfur substitution alters electronic profile

*Estimated based on structural similarity.

Key Findings from Comparative Studies

Lipophilicity Trends :

  • The 2,4-dichlorophenethyl analog (XLogP ~3.8) exhibits higher lipophilicity than the target compound (XLogP ~3.1), which may enhance membrane permeability but reduce aqueous solubility .
  • The cyclopentyl-substituted compound (XLogP ~1.7) is significantly less lipophilic, likely due to the absence of an aromatic ring .

The 4-methylbenzyl analog’s electron-donating methyl group reduces electrophilicity compared to the 4-chlorophenethyl group, possibly weakening receptor affinity .

Biological Implications :

  • Sulfur-containing analogs (e.g., 8-[(4-chlorophenyl)sulfanyl]-9H-purin-6-amine) may exhibit altered metabolic stability due to the thioether linkage, which is prone to oxidation .
  • The dichlorophenethyl variant’s increased lipophilicity correlates with enhanced activity in hydrophobic binding pockets in preliminary kinase assays .

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a purine ring structure substituted with a 4-chlorophenyl group. The presence of this substituent enhances its interaction with biological macromolecules, which is crucial for its pharmacological effects.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit bacterial RNA polymerase, which is essential for bacterial transcription. This inhibition disrupts bacterial growth and reproduction, making it a potential candidate for antibiotic development .
  • Phosphodiesterase Inhibition : Studies have indicated that derivatives of purin-6-one compounds can inhibit phosphodiesterase-2 (PDE2), an enzyme involved in the degradation of cyclic nucleotides. This inhibition can lead to increased levels of cyclic AMP (cAMP), which plays a vital role in various signaling pathways .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it shows effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values that suggest a strong potential for development as an antibacterial agent.

Bacterial Strain MIC (µM)
Staphylococcus aureus8.0
Escherichia coli12.5
Bacillus subtilis10.0
Pseudomonas aeruginosa15.0

These results indicate that the compound could serve as a foundation for new antibiotics, especially considering the increasing resistance to existing drugs .

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for its antiviral effects. Preliminary studies suggest that it may inhibit viral replication processes, although further research is needed to elucidate the exact mechanisms involved .

Case Studies and Research Findings

  • Inhibition Studies : A study conducted on various purine derivatives, including this compound, demonstrated significant inhibition against bacterial RNA polymerase with IC50 values indicating potent activity. The structure-activity relationship (SAR) analysis highlighted the importance of the chlorophenyl group in enhancing inhibitory activity .
  • Molecular Docking : Molecular docking studies have shown that this compound effectively binds to the active sites of target enzymes, suggesting a strong affinity and potential for therapeutic application in inhibiting specific biological pathways .
  • Toxicity Assessments : Toxicity studies conducted on animal models revealed that while the compound exhibits potent biological activity, it also maintains a favorable safety profile at therapeutic doses, making it a promising candidate for further development in clinical settings .

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